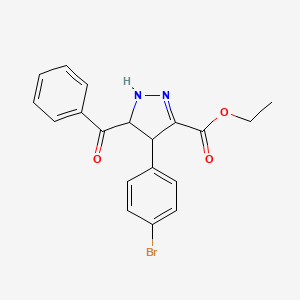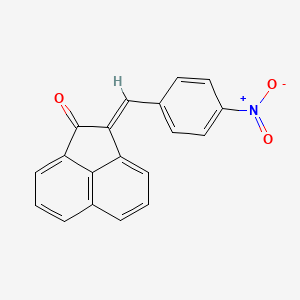![molecular formula C15H25NO B4952268 N-[3-(2-ethylphenoxy)propyl]butan-1-amine](/img/structure/B4952268.png)
N-[3-(2-ethylphenoxy)propyl]butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-ethylphenoxy)propyl]butan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine group attached to a 3-(2-ethylphenoxy)propyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-ethylphenoxy)propyl]butan-1-amine typically involves the reaction of 2-ethylphenol with 3-chloropropylamine to form 3-(2-ethylphenoxy)propylamine. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: N-[3-(2-ethylphenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The compound can participate in substitution reactions where the amine group or the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce secondary or tertiary amines.
科学研究应用
Chemistry: In chemistry, N-[3-(2-ethylphenoxy)propyl]butan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the development of new biochemical assays or as a probe to study specific biological pathways.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its potential as a therapeutic agent for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as a precursor in the synthesis of polymers, resins, and other industrial products.
作用机制
The mechanism of action of N-[3-(2-ethylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
- N-[3-(3-ethylphenoxy)propyl]butan-1-amine
- N-[3-(2-methylphenoxy)propyl]butan-1-amine
- N-[3-(2-ethylphenoxy)propyl]pentan-1-amine
Comparison: Compared to similar compounds, N-[3-(2-ethylphenoxy)propyl]butan-1-amine is unique due to the presence of the 2-ethylphenoxy group, which imparts specific chemical and physical properties. This uniqueness may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[3-(2-ethylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-3-5-11-16-12-8-13-17-15-10-7-6-9-14(15)4-2/h6-7,9-10,16H,3-5,8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGSFSIGLWMSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-(2-bromophenoxy)hexyl]piperidine](/img/structure/B4952193.png)
![1,7-dimethyl-4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4952197.png)
![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4952205.png)

![N-cyclohexyl-4-{[2-(prop-2-en-1-yl)phenoxy]methyl}benzamide](/img/structure/B4952210.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4952221.png)
![5-(4-nitrophenyl)-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B4952226.png)
![1-(4-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B4952232.png)

![2-(4-chlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4952251.png)
![2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid](/img/structure/B4952252.png)
![1-(1,3-thiazol-4-ylcarbonyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4952258.png)
![N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N'-phenylethanediamide](/img/structure/B4952280.png)
